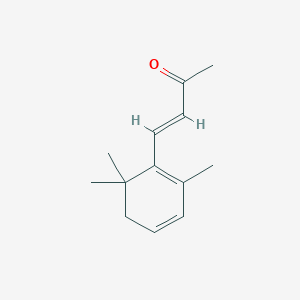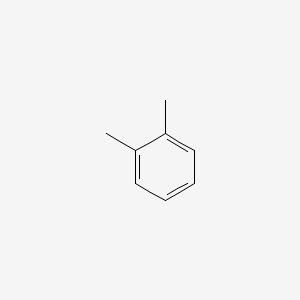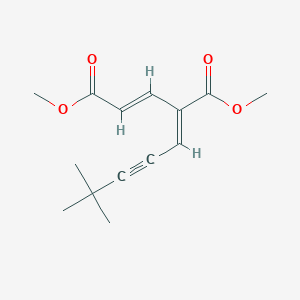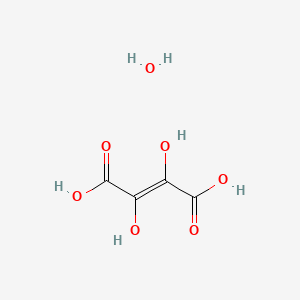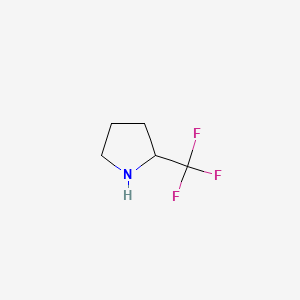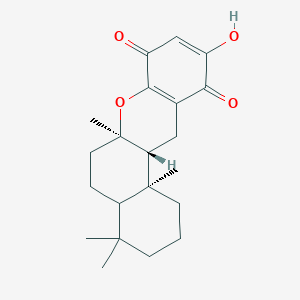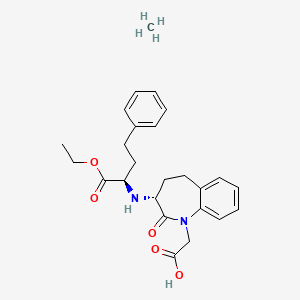
OCH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OCH, also known as OCH1, is a synthetic glycolipid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been used in a variety of scientific research studies. OCH belongs to a class of compounds called glycolipids, which are molecules that consist of a carbohydrate chain attached to a lipid tail. In
Wirkmechanismus
The mechanism of action of OCH involves its binding to a specific receptor on the surface of NKT cells called the T cell receptor (TCR). This binding activates the NKT cells and triggers the release of cytokines, which are signaling molecules that help to coordinate the immune response. OCH has also been shown to activate other immune cells, such as dendritic cells and B cells, which further enhance the immune response.
Biochemische Und Physiologische Effekte
OCH has a range of biochemical and physiological effects on the body, including its ability to modulate the immune response. In addition to its effects on NKT cells, OCH has been shown to enhance the production of antibodies and cytokines, which can help to fight infections and tumors. OCH has also been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using OCH in lab experiments is its ability to activate NKT cells, which are a critical component of the immune response. This makes OCH a useful tool for studying the immune system and its role in disease. However, there are also limitations to using OCH, including its potential toxicity and the difficulty in obtaining large quantities of the compound.
Zukünftige Richtungen
There are several future directions for research on OCH, including its potential use in cancer immunotherapy and the development of new glycolipid-based therapies. OCH has also been studied for its potential use in vaccine development and as a tool for studying the immune response in various diseases. Further research is needed to fully understand the potential of OCH and other glycolipids in the treatment of human diseases.
Conclusion
OCH is a synthetic glycolipid that has been extensively studied for its potential therapeutic applications. Its ability to activate NKT cells and modulate the immune response makes it a useful tool for studying the immune system and its role in disease. OCH has a range of biochemical and physiological effects on the body, and further research is needed to fully understand its potential in the treatment of human diseases.
Synthesemethoden
OCH is synthesized through a multi-step process that involves the coupling of a lipid tail with a carbohydrate chain. The carbohydrate chain is typically derived from a natural source, such as a plant or bacteria, and is modified to create a specific structure. The lipid tail is usually a fatty acid or cholesterol molecule that is attached to the carbohydrate chain through a chemical reaction.
Wissenschaftliche Forschungsanwendungen
OCH has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and infectious diseases. One of the primary uses of OCH is in the field of immunology, where it has been shown to activate a specific type of immune cell called natural killer T (NKT) cells. NKT cells play a critical role in the immune response by recognizing and responding to glycolipids presented by antigen-presenting cells.
Eigenschaften
CAS-Nummer |
383178-82-4 |
|---|---|
Produktname |
OCH |
Molekularformel |
C₃₉H₇₇NO₉ |
Molekulargewicht |
704.03 |
Synonyme |
N-[(1S,2S,3R)-1-[(α-D-Galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-Tetracosanamide; PBS 20 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



